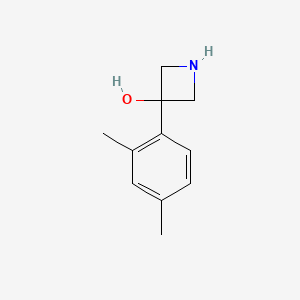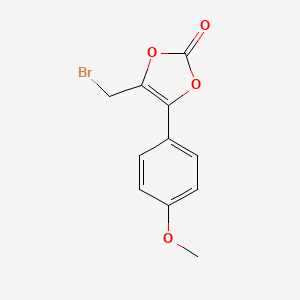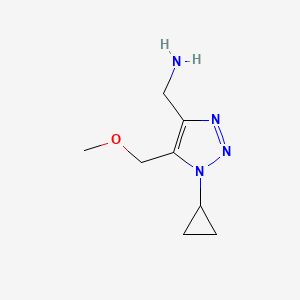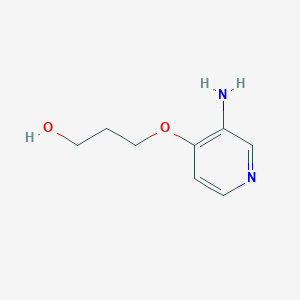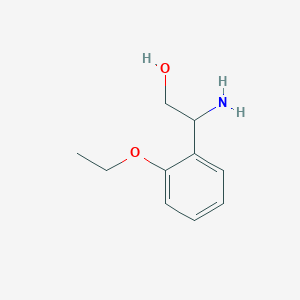
2-Bromo-1-(3-nitrophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-nitrophenyl)ethanol is an organic compound that features a bromine atom, a nitro group, and a hydroxyl group attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-nitrophenyl)ethanol typically involves the bromination of 3-nitroacetophenone followed by reduction. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and nitro compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(3-nitrophenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-Bromo-1-(3-nitrophenyl)ethanone.
Reduction: 2-Bromo-1-(3-aminophenyl)ethanol.
Substitution: 1-(3-Nitrophenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-nitrophenyl)ethanol involves its reactivity due to the presence of the bromine and nitro groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group, which can further react with various electrophiles. The hydroxyl group can be oxidized to form a carbonyl group, which can participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(4-nitrophenyl)ethanol
- 2-Bromo-1-(2-nitrophenyl)ethanol
- 2-Chloro-1-(3-nitrophenyl)ethanol
Uniqueness
2-Bromo-1-(3-nitrophenyl)ethanol is unique due to the specific positioning of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom also makes it a versatile intermediate for further chemical modifications.
Eigenschaften
Molekularformel |
C8H8BrNO3 |
|---|---|
Molekulargewicht |
246.06 g/mol |
IUPAC-Name |
2-bromo-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2 |
InChI-Schlüssel |
GGHMLSGJPIBJRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




